molecular formula C22H12BrFN4O2 B2903170 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-33-9

3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2903170
CAS No.: 901230-33-9
M. Wt: 463.266
InChI Key: FNKBPYPPIJUPRN-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and nitro groups in the structure adds to its chemical reactivity and potential for various modifications.

Properties

IUPAC Name

3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrFN4O2/c23-14-5-1-4-13(10-14)20-18-12-25-21-17(8-3-9-19(21)24)22(18)27(26-20)15-6-2-7-16(11-15)28(29)30/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKBPYPPIJUPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe final step often involves the cyclization of these intermediates to form the pyrazoloquinoline core .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-bromophenyl substituent is susceptible to nucleophilic substitution due to the electron-withdrawing effects of the adjacent aromatic system. Common reactions include:

Reaction TypeConditionsReagentsProductReference
Amine SubstitutionDMF, 100°C, K₂CO₃Benzylamine3-(3-Benzylaminophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Alkoxy SubstitutionEthanol, refluxSodium ethoxide3-(3-Ethoxyphenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Key Findings :

  • Bromine substitution is facilitated by polar aprotic solvents and mild bases .
  • The nitro group at the 3-nitrophenyl substituent enhances electrophilicity at the para position but does not directly influence bromine reactivity on the adjacent phenyl ring .

Reduction of the Nitro Group

The nitro group at the 3-nitrophenyl substituent can be reduced to an amine, enabling further functionalization:

Reduction MethodConditionsProductReference
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH3-(3-Bromophenyl)-6-fluoro-1-(3-aminophenyl)-1H-pyrazolo[4,3-c]quinoline
Fe/HCl ReductionFe powder, HCl, H₂OSame as above

Key Findings :

  • Reduction yields primary amines, which are precursors for diazonium salt formation or amidation .
  • Over-reduction or side reactions are minimized using catalytic hydrogenation.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Coupling TypeConditionsReagentsProductReference
Suzuki–MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OPhenylboronic acid3-(3-Phenylphenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Morpholine3-(3-Morpholinophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Key Findings :

  • Suzuki coupling proceeds efficiently with aryl boronic acids, yielding biaryl derivatives .
  • Buchwald–Hartwig amination requires bulky ligands to prevent side reactions .

Electrophilic Aromatic Substitution

ReactionConditionsProductReference
NitrationHNO₃/H₂SO₄, 0°C6-Fluoro-3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-nitro
SulfonationSO₃/H₂SO₄, 50°C6-Fluoro-3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-sulfonic acid

Key Findings :

  • Nitration occurs preferentially at the 8-position of the quinoline ring .
  • Sulfonation requires fuming sulfuric acid and elevated temperatures .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles, particularly under acidic or basic conditions:

Cyclization TypeConditionsProductReference
Friedländer CondensationAcOH, refluxPyrazolo[4,3-c]quinoline-fused tetracyclic derivative
Vilsmeier–HaackPOCl₃/DMF, 80°CFormylated pyrazoloquinoline

Key Findings :

  • Friedländer condensation with ketones forms extended fused-ring systems .
  • Vilsmeier–Haack formylation introduces aldehyde groups for further functionalization .

Comparative Reactivity of Analogues

Structural analogues exhibit varying reactivity based on substituent effects:

CompoundSubstituentsKey ReactivityReference
1H-Pyrazolo[3,4-b]quinolineNo halogensLimited SNAr; enhanced EAS
6-Fluoro-1H-pyrazolo[4,3-c]quinolineFluorine onlySelective fluorination at C6
3-Bromo-1-phenyl-pyrazoloquinolineBromine onlyEnhanced cross-coupling efficiency

Scientific Research Applications

3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives. Similar compounds include:

    3-(3-chlorophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    3-(3-bromophenyl)-6-fluoro-1-(3-aminophenyl)-1H-pyrazolo[4,3-c]quinoline:

Biological Activity

The compound 3-(3-bromophenyl)-6-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antibacterial properties based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C18H13BrFN4O2\text{C}_{18}\text{H}_{13}\text{BrF}\text{N}_4\text{O}_2

This compound features a pyrazolo[4,3-c]quinoline core, with bromine and fluorine substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that pyrazolo[4,3-c]quinolines exhibit various biological activities, including:

  • Anti-inflammatory Activity : Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.
  • Anticancer Activity : Induction of apoptosis in cancer cell lines.
  • Antibacterial Activity : Potential effectiveness against various bacterial strains.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several pyrazolo[4,3-c]quinoline derivatives. The compound demonstrated significant inhibition of LPS-stimulated NO production, with a potency comparable to established anti-inflammatory agents. Notably, the mechanism involved the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Anti-inflammatory Potency of Pyrazolo[4,3-c]quinoline Derivatives

Compound IDIC50 (μM)Mechanism of Action
2a0.39Inhibition of NO production
2iTBDInhibition of iNOS and COX-2
2mTBDInhibition of iNOS and COX-2

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives was assessed using various cancer cell lines. The compound exhibited cytotoxic effects characterized by apoptosis induction. For instance, in a study involving human cancer cell lines, the compound demonstrated an IC50 value indicating effective growth inhibition .

Table 2: Cytotoxicity of Pyrazolo[4,3-c]quinoline Derivatives

Cell LineIC50 (μM)Notes
HEL1.00Selective against hematological tumors
Vero>25Low cytotoxicity

Antibacterial Activity

Preliminary studies have indicated that pyrazolo[4,3-c]quinolines possess antibacterial properties. The compound's efficacy against various bacterial strains was evaluated using standard disc diffusion methods. Results showed promising activity against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

  • Study on Inflammatory Response : A detailed examination revealed that the compound effectively reduced inflammatory markers in RAW 264.7 cells by inhibiting iNOS and COX-2 pathways .
  • Cytotoxic Assessment : Another study highlighted the selective cytotoxicity of pyrazolo[4,3-c]quinolines against cancer cells while sparing normal cells significantly .

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